molecular formula C9H12N3Na2O6PS B1462406 2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt CAS No. 63225-09-2

2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

Cat. No.: B1462406
CAS No.: 63225-09-2
M. Wt: 367.23 g/mol
InChI Key: LYJQBADFSZKQQM-CDNBRZBRSA-L
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Description

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt is a nucleoside analogue where one of the phosphate oxygen atoms is replaced by sulfur. This compound is used in the synthesis of DNA and has unique properties that make it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt involves the substitution of one of the oxygen atoms in the phosphate group with sulfur. This can be achieved through a series of chemical reactions starting from 2’-deoxycytidine. The process typically involves the use of phosphoramidite chemistry, where the phosphoramidite intermediate is oxidized with sulfurizing agents to introduce the sulfur atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually crystallized or lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine-5’-O-monophosphorothioate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical conditions involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Mechanism of Action

The compound exerts its effects by mimicking natural nucleotides and incorporating into DNA during synthesisThe molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Properties

IUPAC Name

disodium;4-amino-1-[(2R,4S,5R)-5-(dioxidophosphinothioyloxymethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N3O6PS.2Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(18-8)4-17-19(15,16)20;;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,20);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQBADFSZKQQM-CDNBRZBRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na2O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
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2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
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2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
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2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
Reactant of Route 5
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt
Reactant of Route 6
2'-Deoxycytidine-5'-O-monophosphorothioate sodium salt

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